molecular formula C10H6FNO2 B1448458 5-(3-Fluoropyridin-2-yl)furan-2-carbaldehyde CAS No. 1803610-02-7

5-(3-Fluoropyridin-2-yl)furan-2-carbaldehyde

Cat. No. B1448458
M. Wt: 191.16 g/mol
InChI Key: WLDLXSYOBCLGHJ-UHFFFAOYSA-N
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Description

“5-(3-Fluoropyridin-2-yl)furan-2-carbaldehyde” is a chemical compound with the CAS Number: 1803610-02-7 . It has a molecular weight of 191.16 and its IUPAC name is 5-(3-fluoro-2-pyridinyl)-2-furaldehyde . The compound is typically stored at 4 degrees Celsius and is usually in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H6FNO2/c11-8-2-1-5-12-10(8)9-4-3-7(6-13)14-9/h1-6H . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular weight of 191.16 .

Scientific Research Applications

Antitumor Applications

5-(1,3-Benzothiazol-2-yl)furan-2-carbaldehyde, a compound structurally related to 5-(3-Fluoropyridin-2-yl)furan-2-carbaldehyde, has been utilized in the design of antitumor agents. Reactions of this compound with various other compounds resulted in the synthesis of new derivatives. Among these, a lead compound was identified which exhibited superior antitumor activity compared to reference drugs such as 5-fluorouracil, cisplatin, and curcumin (Matiichuk et al., 2020).

As C1 Building Blocks in Synthesis

Furan-2-carbaldehydes, including 5-(3-Fluoropyridin-2-yl)furan-2-carbaldehyde, have been employed as efficient green C1 building blocks for the synthesis of bioactive quinazolin-4(3H)-ones via ligand-free photocatalytic C–C bond cleavage. This process does not require protection of hydroxyl, carboxyl, amide, or secondary amino groups, and mechanistic studies suggest that conjugated N,O-tridentate copper complexes act as novel photoinitiators under visible light (Yu et al., 2018).

Thermodynamic Properties

The thermodynamic properties of compounds structurally similar to 5-(3-Fluoropyridin-2-yl)furan-2-carbaldehyde, like 5(nitrophenyl) furan-2-carbaldehyde isomers, have been studied. The temperature dependence of saturated vapor pressure of these compounds was determined, and via the Clapeyron–Clausius equation, standard enthalpies, entropies, and Gibbs energies of sublimation and evaporation were calculated. This research contributes to optimizing processes of synthesis, purification, and application of such compounds (Dibrivnyi et al., 2015).

Vibrational Spectroscopic Investigations

Vibrational spectroscopic investigations, including Infrared and FT-Raman spectra, have been conducted on compounds similar to 5-(3-Fluoropyridin-2-yl)furan-2-carbaldehyde. For instance, studies on 5-(4-fluor-phenyl)-furan-2 carbaldehyde have been performed, and Density Functional Theory (DFT) calculations were conducted for two rotational isomers, providing valuable insights into the molecular structure and behavior (Iliescu et al., 2002).

properties

IUPAC Name

5-(3-fluoropyridin-2-yl)furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO2/c11-8-2-1-5-12-10(8)9-4-3-7(6-13)14-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLDLXSYOBCLGHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC=C(O2)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Fluoropyridin-2-yl)furan-2-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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